molecular formula C10H11IN4 B14312335 3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide CAS No. 115125-24-1

3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide

Katalognummer: B14312335
CAS-Nummer: 115125-24-1
Molekulargewicht: 314.13 g/mol
InChI-Schlüssel: OYVPSDVMHQQCTK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide typically involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound through a series of steps that include nucleophilic addition and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-methyl-5-phenyl-1,2,4-triazin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide form also enhances its solubility and reactivity compared to other triazine derivatives.

Eigenschaften

CAS-Nummer

115125-24-1

Molekularformel

C10H11IN4

Molekulargewicht

314.13 g/mol

IUPAC-Name

1-methyl-5-phenyl-1,2,4-triazin-1-ium-3-amine;iodide

InChI

InChI=1S/C10H11N4.HI/c1-14-7-9(12-10(11)13-14)8-5-3-2-4-6-8;/h2-7H,1H3,(H2,11,12,13);1H/q+1;/p-1

InChI-Schlüssel

OYVPSDVMHQQCTK-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.